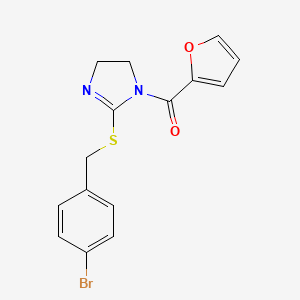

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone

Description

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of a bromophenyl group, a sulfanyl linkage, an imidazole ring, and a furan moiety, making it a subject of interest for chemists and researchers.

Properties

IUPAC Name |

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O2S/c16-12-5-3-11(4-6-12)10-21-15-17-7-8-18(15)14(19)13-2-1-9-20-13/h1-6,9H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUJQEPMIYUSTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate. This intermediate then undergoes cyclization with ethylenediamine to form the imidazole ring. The final step involves the coupling of the imidazole derivative with furan-2-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Substitution Reactions

The compound’s 4-bromobenzylthio group and furan-2-yl ketone moieties enable diverse substitution pathways.

-

Nucleophilic substitution at the bromobenzylthio group :

The bromine atom in the bromobenzylthio moiety can act as a leaving group, allowing substitution with nucleophiles (e.g., alcohols, amines). This reaction is typically facilitated by polar aprotic solvents like DMF or DMSO and base catalysts such as K₂CO₃. -

Electrophilic substitution on the furan ring :

The furan-2-yl group may undergo electrophilic substitution due to its aromaticity. Reagents such as nitric acid or halogens (e.g., Br₂) could introduce substituents at the 5-position of the furan ring .

Oxidation and Reduction

The thioether group and ketone functionality are prone to redox transformations.

-

Oxidation of the thioether group :

-

Conditions : Hydrogen peroxide (H₂O₂) in acetic acid (AcOH) or other oxidizing agents (e.g., mCPBA).

-

Products : Conversion to sulfoxide or sulfone derivatives, altering lipophilicity and electronic properties.

-

Mechanism : Electrophilic addition of oxygen to the sulfur atom, followed by proton transfer and elimination.

-

-

Reduction of the ketone group :

-

Conditions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or THF.

-

Products : Secondary alcohol derivative, enabling further functionalization.

-

Cross-Coupling Reactions

The bromobenzyl group provides a site for transition-metal-catalyzed coupling.

-

Suzuki-Miyaura coupling :

-

Reagents : Boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (K₂CO₃).

-

Products : Biaryl derivatives, expanding structural diversity for medicinal applications.

-

-

Heck reaction :

-

Reagents : Olefin, palladium catalyst, base.

-

Products : Alkenylated derivatives, useful for synthesizing bioactive analogs.

-

Hydrolysis and Condensation Reactions

The ketone group and imidazole ring participate in hydrolytic and condensation processes.

-

Ketone hydrolysis :

-

Imidazole ring modification :

-

Conditions : Reaction with aldehydes/ketones under acidic conditions.

-

Products : Extended conjugated systems or macrocyclic compounds.

-

Cycloaddition Reactions

The furan ring can engage in [4+2] cycloaddition reactions under thermal or photochemical conditions.

-

Diels-Alder reaction :

Research Findings

-

Reactivity of the Imidazole Core :

The 4,5-dihydroimidazolyl moiety exhibits stability under acidic conditions but can undergo cleavage under strong basic conditions, forming diamines. -

Furan Ring Reactivity :

The furan-2-yl group’s reactivity is modulated by the ketone substituent, which may deactivate the ring toward electrophilic attack compared to unsubstituted furan . -

Stereoelectronic Effects :

The bromobenzylthio group’s lipophilicity and steric bulk influence reaction rates and regioselectivity in substitution and coupling reactions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, including those resistant to conventional treatments. This suggests its potential as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in critical biological processes. Research indicates that it may act as an inhibitor of kinases and proteases, which are pivotal in cancer progression and other diseases . The structure's ability to interact with enzyme active sites makes it a candidate for further exploration in drug design.

Anticancer Properties

The imidazole and furan components of the compound are associated with anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival. Further investigations are needed to elucidate the specific mechanisms of action.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of the compound against resistant strains of Staphylococcus aureus and Candida albicans. Results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as alternative treatments.

Case Study 2: Enzyme Inhibition

In vitro assays were conducted to assess the inhibitory effects of the compound on specific kinases involved in cancer cell signaling. The results indicated a dose-dependent inhibition, with IC50 values suggesting effective inhibition at low concentrations. This positions the compound as a promising candidate for further development in targeted cancer therapies .

Mechanism of Action

The mechanism of action of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding. The sulfanyl group can undergo redox reactions, influencing the compound’s activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- [2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-fluorophenyl)methanone

- [2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone

Uniqueness

Compared to similar compounds, (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone is unique due to the presence of the furan moiety, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Biological Activity

The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone is a complex organic molecule featuring an imidazole ring and a furan moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Imidazole Ring : Known for its role in various biological systems, particularly in enzyme interactions.

- Furan Moiety : Contributes to the compound's electronic properties and potential reactivity.

- Bromobenzylthio Group : Enhances lipophilicity and can influence binding interactions with biological targets.

Antimicrobial Properties

Research indicates that imidazole derivatives often exhibit antimicrobial activity. The presence of the bromobenzylthio group may enhance this activity through:

- Inhibition of Bacterial Growth : Studies have shown that compounds with similar structures possess significant antibacterial effects against various strains, including resistant ones. For instance, derivatives of 4-bromobenzylthio compounds have demonstrated effectiveness comparable to standard antibiotics like norfloxacin .

Anticancer Activity

The imidazole ring is also associated with anticancer properties. The compound's structure suggests potential interactions with cancer cell pathways:

- Mechanism of Action : It may induce apoptosis in cancer cells by interacting with specific receptors or enzymes involved in cell proliferation. Similar compounds have shown IC50 values indicating potent cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

Imidazole derivatives are frequently explored for their anti-inflammatory properties:

- Cytokine Modulation : Research has indicated that similar compounds can modulate inflammatory cytokines, potentially reducing inflammation in disease models .

The biological activity of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(furan-2-yl)methanone is likely mediated through several mechanisms:

- Enzyme Inhibition : The imidazole ring can interact with histidine residues in active sites of enzymes.

- Receptor Binding : The furan moiety may enhance binding affinity to specific receptors involved in disease pathways.

- Electrophilic Reactivity : The ketone functional group can participate in nucleophilic attacks, modifying target proteins.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar imidazole derivatives is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1. 4-Bromobenzylthioacetamide | Thioether + Amide | Antimicrobial |

| 2. 1-(4-Bromobenzyl)-3-methylimidazolium | Imidazole + Quaternary Ammonium | Anticancer |

| 3. 2-(4-Isopropoxyphenyl)thiazole | Thiazole + Phenyl | Antifungal |

| 4. Benzothiazole derivatives | Thiazole + Various substituents | Antimicrobial |

This table illustrates that while many compounds exhibit similar motifs, the specific combination of thioether, imidazole, and furan functionalities in this compound may confer unique properties that differentiate it from others .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- A study on imidazole derivatives reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .

- Another investigation highlighted the anticancer potential of imidazole-containing compounds, showing efficacy against human glioblastoma cells with IC50 values significantly lower than traditional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.